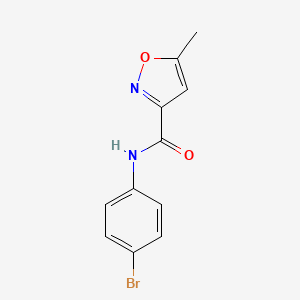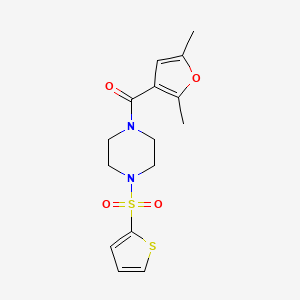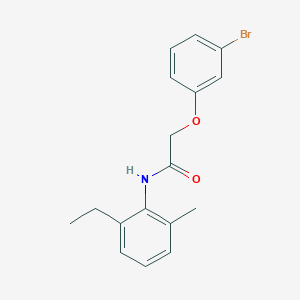
2-(3-bromophenoxy)-N-(2-ethyl-6-methylphenyl)acetamide
Overview
Description
2-(3-bromophenoxy)-N-(2-ethyl-6-methylphenyl)acetamide, also known as BPEA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. BPEA is a derivative of acetanilide and belongs to the class of organic compounds known as phenoxyacetamides. In
Mechanism of Action
The mechanism of action of 2-(3-bromophenoxy)-N-(2-ethyl-6-methylphenyl)acetamide is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes and proteins in the body. In particular, 2-(3-bromophenoxy)-N-(2-ethyl-6-methylphenyl)acetamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. By inhibiting COX-2, 2-(3-bromophenoxy)-N-(2-ethyl-6-methylphenyl)acetamide may reduce inflammation and pain.
Biochemical and Physiological Effects:
2-(3-bromophenoxy)-N-(2-ethyl-6-methylphenyl)acetamide has been shown to have several biochemical and physiological effects. In animal studies, 2-(3-bromophenoxy)-N-(2-ethyl-6-methylphenyl)acetamide has been shown to reduce inflammation, pain, and fever. 2-(3-bromophenoxy)-N-(2-ethyl-6-methylphenyl)acetamide has also been shown to have antioxidant properties, which may help protect cells from damage caused by free radicals. Additionally, 2-(3-bromophenoxy)-N-(2-ethyl-6-methylphenyl)acetamide has been shown to have antitumor activity, which may make it a promising candidate for the development of new cancer therapies.
Advantages and Limitations for Lab Experiments
One advantage of 2-(3-bromophenoxy)-N-(2-ethyl-6-methylphenyl)acetamide is its relatively simple synthesis method, which makes it readily available for use in lab experiments. Additionally, 2-(3-bromophenoxy)-N-(2-ethyl-6-methylphenyl)acetamide has shown promising results in animal studies, which may make it a useful tool for studying the mechanisms of inflammation, pain, and cancer. However, one limitation of 2-(3-bromophenoxy)-N-(2-ethyl-6-methylphenyl)acetamide is its relatively low solubility in water, which may make it difficult to use in certain experiments.
Future Directions
There are several future directions for the study of 2-(3-bromophenoxy)-N-(2-ethyl-6-methylphenyl)acetamide. One direction is to further investigate its potential as an anti-inflammatory and analgesic agent in humans. Another direction is to explore its potential as a herbicide in agriculture. Additionally, further research is needed to fully understand the mechanism of action of 2-(3-bromophenoxy)-N-(2-ethyl-6-methylphenyl)acetamide and to identify other potential targets for its activity. Finally, 2-(3-bromophenoxy)-N-(2-ethyl-6-methylphenyl)acetamide may be used as a building block for the synthesis of new materials with unique properties, which may have applications in fields such as electronics and energy storage.
Scientific Research Applications
2-(3-bromophenoxy)-N-(2-ethyl-6-methylphenyl)acetamide has been studied for its potential applications in various fields such as medicine, agriculture, and material science. In medicine, 2-(3-bromophenoxy)-N-(2-ethyl-6-methylphenyl)acetamide has shown promising results as an anti-inflammatory agent and has been studied for its potential use in the treatment of chronic pain, arthritis, and cancer. In agriculture, 2-(3-bromophenoxy)-N-(2-ethyl-6-methylphenyl)acetamide has been studied for its potential use as a herbicide due to its ability to inhibit the growth of certain plants. In material science, 2-(3-bromophenoxy)-N-(2-ethyl-6-methylphenyl)acetamide has been studied for its potential use as a building block for the synthesis of new materials with unique properties.
properties
IUPAC Name |
2-(3-bromophenoxy)-N-(2-ethyl-6-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18BrNO2/c1-3-13-7-4-6-12(2)17(13)19-16(20)11-21-15-9-5-8-14(18)10-15/h4-10H,3,11H2,1-2H3,(H,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFVJVBIYXQPQMM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC(=C1NC(=O)COC2=CC(=CC=C2)Br)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[2-(2,4-difluorophenoxy)propanoyl]-4-phenylpiperazine](/img/structure/B4433401.png)

![N-[1-(2,5-dimethylphenyl)ethyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B4433433.png)
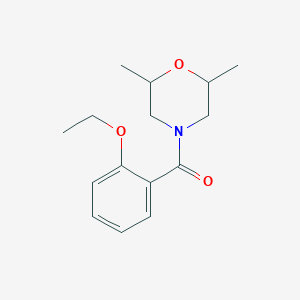
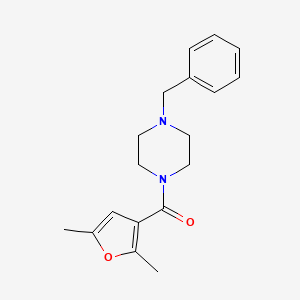
![methyl 3-{[(5-methyl-3-isoxazolyl)carbonyl]amino}benzoate](/img/structure/B4433468.png)
![N-[1-(4-ethylphenyl)ethyl]-2-methoxybenzamide](/img/structure/B4433475.png)

![4-[(4-cyclopentyl-1H-1,2,3-triazol-1-yl)methyl]-1-[(1,2-dimethyl-1H-imidazol-5-yl)methyl]piperidine bis(trifluoroacetate)](/img/structure/B4433493.png)
![5-methyl-3-phenyl-N-[4-(trifluoromethyl)phenyl]-4-isoxazolecarboxamide](/img/structure/B4433498.png)
